molecular formula C9H13BrN4O B13069959 1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide

1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide

Cat. No.: B13069959
M. Wt: 273.13 g/mol
InChI Key: CJNSNCXGVJZNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, a carboxamide group, and a 4-bromo-1H-pyrazol-1-yl moiety

Preparation Methods

The synthesis of 1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The brominated pyrazole moiety can interact with enzymes or receptors, modulating their activity. The amino and carboxamide groups may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

The uniqueness of 1-Amino-3-(4-bromo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C9H13BrN4O

Molecular Weight

273.13 g/mol

IUPAC Name

1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C9H13BrN4O/c10-6-4-13-14(5-6)7-1-2-9(12,3-7)8(11)15/h4-5,7H,1-3,12H2,(H2,11,15)

InChI Key

CJNSNCXGVJZNJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N2C=C(C=N2)Br)(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.